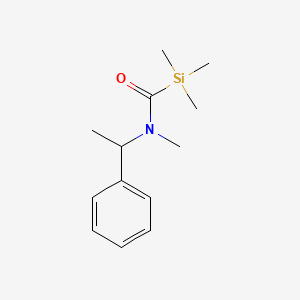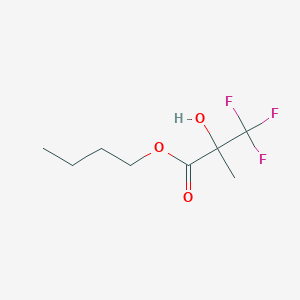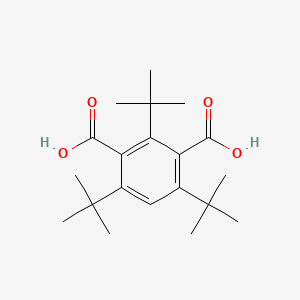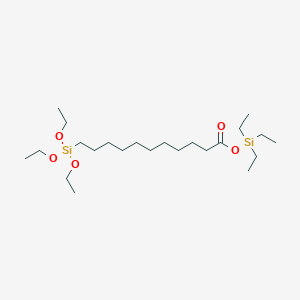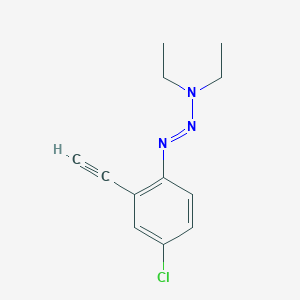![molecular formula C10H13NO2 B12572181 N-[(2-Hydroxyphenyl)methyl]propanamide CAS No. 606925-36-4](/img/structure/B12572181.png)
N-[(2-Hydroxyphenyl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Hydroxyphenyl)methyl]propanamide is an organic compound with the molecular formula C10H13NO2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxyphenyl)methyl]propanamide can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzylamine with propanoyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-[(2-Hydroxyphenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[(2-Hydroxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of N-[(2-Hydroxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like pyruvate dehydrogenase kinase by binding to the active site, thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to changes in metabolic pathways, such as reduced blood lactate levels .
類似化合物との比較
Similar Compounds
N-Phenylpropanamide: Similar in structure but lacks the hydroxyl group on the aromatic ring.
N-Methylpropanamide: Similar in structure but has a methyl group instead of the hydroxyphenyl group.
Propanamide: The simplest form without any substituents on the amide nitrogen.
Uniqueness
N-[(2-Hydroxyphenyl)methyl]propanamide is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with enzymes and other biological molecules, making it valuable in research and potential therapeutic applications.
特性
CAS番号 |
606925-36-4 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
N-[(2-hydroxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-10(13)11-7-8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3,(H,11,13) |
InChIキー |
GINPCYBPPANOFO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


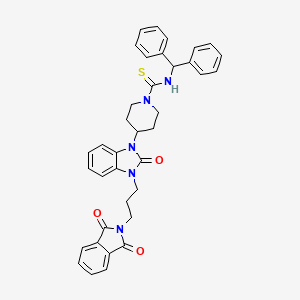
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
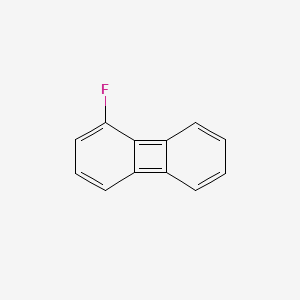
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)

